1-(4-Acetylphenyl)-2-methyl-1-propanone
Overview
Description
1-(4-Acetylphenyl)-2-methyl-1-propanone is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and a methyl group on a propanone backbone
Mechanism of Action
Target of Action
Related compounds such as 1-(4-acetylphenyl)-3-alkylimidazolium salts have been shown to inhibit enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in physiological processes, with hCAs involved in maintaining pH balance and AChE in neurotransmission .
Mode of Action
For instance, 1-(4-acetylphenyl)-3-alkylimidazolium salts have been shown to inhibit hCAs and AChE, potentially by binding to the active sites of these enzymes and preventing their normal function .
Biochemical Pathways
Inhibition of these enzymes could disrupt pH regulation and neurotransmission, respectively .
Pharmacokinetics
Related compounds such as 1-(4-acetylphenyl)-3-alkylimidazolium salts have been studied for their inhibitory properties against metabolic enzymes , suggesting that they may be metabolized in the body.
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the activity of enzymes like hcas and ache, leading to disruptions in ph regulation and neurotransmission .
Biochemical Analysis
Biochemical Properties
1-(4-Acetylphenyl)-2-methyl-1-propanone has been found to interact with several enzymes, including carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These interactions have been studied in vitro, and the compound has shown a potent inhibitory effect towards these enzymes .
Cellular Effects
Its inhibitory effects on enzymes like AChE suggest that it could influence cell function by affecting cellular metabolism and signaling pathways .
Molecular Mechanism
Its inhibitory effects on enzymes like AChE suggest that it may exert its effects at the molecular level through enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide . This reaction is typically carried out in a one-pot, economical, and efficient manner, yielding the desired product in satisfactory amounts. The reaction conditions often involve the use of water as a solvent, which is environmentally benign and promotes a greener synthesis approach .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-2-methyl-1-propanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-2-methyl-1-propanone has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action can lead to the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products
Comparison with Similar Compounds
1-(4-Acetylphenyl)-2-methyl-1-propanone can be compared with other similar compounds, such as:
1-(4-Acetylphenyl)imidazole: This compound also features an acetylphenyl group but differs in its imidazole ring structure.
1-(4-Acetylphenyl)-3-alkylimidazolium salts: These salts have similar acetylphenyl groups but differ in their alkylimidazolium structure.
Properties
IUPAC Name |
1-(4-acetylphenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDVJTURSCLUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569991 | |
Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103931-20-0 | |
Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103931-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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